5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
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Overview
Description
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a heterocyclic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with isopropyl ketone in the presence of a dehydrating agent can yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzoxazole ring .
Scientific Research Applications
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as 2-phenylbenzoxazole and 2-methylbenzoxazole. These compounds share the benzoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-propan-2-yl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C10H15NO2/c1-6(2)7-3-4-9-8(5-7)10(12)11-13-9/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
PYVHXXIDLNUUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=C(C1)C(=O)NO2 |
Origin of Product |
United States |
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